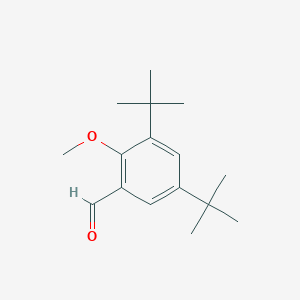

3,5-Di-tert-butyl-2-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-ditert-butyl-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-15(2,3)12-8-11(10-17)14(18-7)13(9-12)16(4,5)6/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCHIZAAFNBZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398900 | |

| Record name | 3,5-Di-tert-butyl-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135546-15-5 | |

| Record name | 3,5-Di-tert-butyl-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Di-tert-butyl-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butyl-2-methoxybenzaldehyde is a substituted aromatic aldehyde that holds potential as a versatile building block in organic synthesis. Its sterically hindered structure and functional group arrangement make it a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral characterization.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with two bulky tert-butyl groups at positions 3 and 5, a methoxy group at position 2, and an aldehyde (formyl) group at position 1. The steric hindrance imposed by the tert-butyl groups significantly influences the reactivity of the adjacent functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄O₂ | [1] |

| Molecular Weight | 248.36 g/mol | [1] |

| CAS Number | 135546-15-5 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid | |

| Melting Point | 33-37 °C | |

| Boiling Point | 128 °C at 0.7 hPa | |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| XLogP3 | 4.7 | [1] |

Synthesis

The synthesis of this compound is typically achieved in a two-step process starting from 2,4-di-tert-butylphenol. The first step involves the formylation of the phenol to introduce the aldehyde group, followed by the methylation of the hydroxyl group.

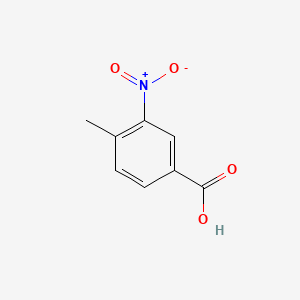

Step 1: Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

The introduction of the formyl group onto the 2,4-di-tert-butylphenol ring is commonly accomplished via the Duff reaction or a related formylation method.[2]

Experimental Protocol: Duff Reaction for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde [2]

-

Materials: 2,4-di-tert-butylphenol, hexamethylenetetramine (HMTA), glacial acetic acid, water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-di-tert-butylphenol in glacial acetic acid.

-

Add hexamethylenetetramine to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and hydrolyze the intermediate by adding water and heating.

-

The product, 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) followed by purification using column chromatography on silica gel.

-

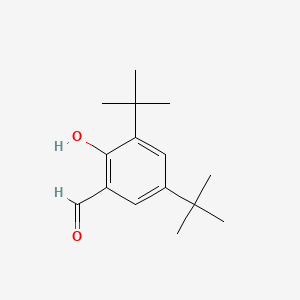

Step 2: O-Methylation of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

The phenolic hydroxyl group of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde is then methylated to yield the final product. Due to the steric hindrance from the adjacent tert-butyl group, a strong methylating agent and appropriate reaction conditions are required.

Experimental Protocol: O-Methylation

-

Materials: 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, dimethyl sulfate (DMS) or methyl iodide, a suitable base (e.g., potassium carbonate or sodium hydride), and an inert solvent (e.g., acetone, DMF, or THF).

-

Procedure:

-

Dissolve 3,5-Di-tert-butyl-2-hydroxybenzaldehyde in the chosen inert solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base portion-wise to the solution at room temperature.

-

Add the methylating agent (dimethyl sulfate or methyl iodide) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the progress by TLC.

-

After the reaction is complete, quench the reaction by the careful addition of water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.4 | s | 1H | -CHO |

| 7.7 | d, J ≈ 2.5 Hz | 1H | Ar-H |

| 7.6 | d, J ≈ 2.5 Hz | 1H | Ar-H |

| 3.9 | s | 3H | -OCH₃ |

| 1.4 | s | 9H | t-Butyl |

| 1.3 | s | 9H | t-Butyl |

Table 3: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 191.5 | C=O (aldehyde) |

| 161.2 | C-OCH₃ |

| 142.1 | Ar-C |

| 139.8 | Ar-C |

| 130.5 | Ar-CH |

| 128.7 | Ar-CH |

| 62.1 | -OCH₃ |

| 35.4 | C(CH₃)₃ |

| 34.2 | C(CH₃)₃ |

| 31.5 | C(CH₃)₃ |

| 29.8 | C(CH₃)₃ |

Table 4: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~2960 | C-H stretch (aliphatic) |

| ~2870 | C-H stretch (aldehyde) |

| ~1690 | C=O stretch (aldehyde) |

| ~1580 | C=C stretch (aromatic) |

| ~1240 | C-O stretch (aryl ether) |

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 248 | [M]⁺ (Molecular ion) |

| 233 | [M - CH₃]⁺ |

| 191 | [M - C(CH₃)₃]⁺ |

Synthetic and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Applications in Drug Discovery and Development

Substituted benzaldehydes are a crucial class of intermediates in the pharmaceutical industry. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic systems. The specific substitution pattern of this compound, with its bulky tert-butyl groups and electron-donating methoxy group, can be exploited to synthesize novel molecular scaffolds.

While specific biological activities for this particular compound are not extensively documented in publicly available literature, its structural motifs are of interest. The di-tert-butylphenol substructure is known for its antioxidant properties. The introduction of the methoxybenzaldehyde moiety could serve as a starting point for the development of new therapeutic agents where steric bulk and electronic properties are fine-tuned to achieve desired biological activity and pharmacokinetic profiles. Researchers can utilize this compound as a precursor to generate libraries of derivatives for screening in various disease models.

The following diagram illustrates a logical workflow for the potential utilization of this compound in a drug discovery context.

Caption: Drug discovery workflow utilizing this compound.

References

An In-depth Technical Guide to 3,5-Di-tert-butyl-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Di-tert-butyl-2-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound, with the CAS number 135546-15-5 , is a sterically hindered aromatic aldehyde. Its structure features two bulky tert-butyl groups and a methoxy group on the benzene ring, which significantly influence its reactivity and physical properties.

General Properties

| Property | Value | Source |

| CAS Number | 135546-15-5 | [1] |

| Molecular Formula | C₁₆H₂₄O₂ | [1] |

| Molecular Weight | 248.36 g/mol | [1] |

| IUPAC Name | This compound |

Physical Properties

| Property | Value | Source |

| Melting Point | 33-37 °C | |

| Boiling Point | 128 °C at 0.5 mmHg | |

| Appearance | Likely a low-melting solid or viscous liquid | |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and chlorinated solvents. |

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2,4-di-tert-butylphenol. The first step involves the formylation of the phenol to introduce the aldehyde group, followed by the methylation of the hydroxyl group.

Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (Precursor)

A common method for the ortho-formylation of phenols is the Duff reaction.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2,4-di-tert-butylphenol in a suitable acidic medium such as trifluoroacetic acid (TFA).

-

Add hexamethylenetetramine portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into a beaker of ice water.

-

The crude product will precipitate out and can be collected by vacuum filtration.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-Di-tert-butyl-2-hydroxybenzaldehyde.[2]

Synthesis of this compound

The final product is synthesized by the methylation of the hydroxyl group of the precursor, a classic Williamson ether synthesis.[3][4][5][6]

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,5-Di-tert-butyl-2-hydroxybenzaldehyde in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise to deprotonate the hydroxyl group, forming the corresponding sodium phenoxide.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the reaction mixture.[7]

-

Let the reaction proceed at room temperature, monitoring its progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[8]

Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9-10 ppm), the aromatic protons, the methoxy group protons (around 3.5-4.0 ppm), and the protons of the two tert-butyl groups (around 1.3-1.5 ppm).[3]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, the methoxy carbon (around 55-60 ppm), and the carbons of the tert-butyl groups.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.[3]

| Wavenumber (cm⁻¹) | Functional Group |

| ~2960 | C-H stretch (alkane) |

| ~2870, ~2770 | C-H stretch (aldehyde) |

| ~1680 | C=O stretch (aldehyde) |

| ~1590 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 248.36 g/mol .

Potential Biological Activities and Applications in Drug Development

While specific biological data for this compound is limited in publicly available literature, the broader class of substituted benzaldehydes has been investigated for various pharmacological activities.

Potential Pharmacological Profile

-

Cytotoxic Activity: Many substituted benzaldehydes have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.[9]

-

Antimicrobial Activity: The aldehyde functional group and the overall lipophilicity of the molecule suggest potential antimicrobial activity against a range of bacteria and fungi.[10]

-

Anti-inflammatory Activity: Some benzaldehyde derivatives have been shown to possess anti-inflammatory properties.[11][12][13]

Applications in Drug Development

This compound can serve as a valuable scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its aldehyde group is particularly useful for the synthesis of Schiff bases, which are known to exhibit a wide range of biological activities and are important ligands in coordination chemistry.[14][15][16]

Conclusion

This compound is a readily synthesizable aromatic aldehyde with a unique substitution pattern that makes it an interesting candidate for further investigation in the fields of medicinal chemistry and materials science. This technical guide provides a solid foundation of its properties and synthesis, paving the way for future research into its biological activities and potential applications in drug discovery and development.

References

- 1. This compound | C16H24O2 | CID 4060958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3,5-Di-tert-butyl-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Di-tert-butyl-2-methoxybenzaldehyde (IUPAC name: this compound), a sterically hindered aromatic aldehyde of significant interest in synthetic chemistry. Due to the compound's structural features, particularly the bulky tert-butyl groups and the methoxy substitution ortho to the aldehyde, it serves as a valuable precursor in the synthesis of complex molecular architectures, most notably in the development of specialized ligands for asymmetric catalysis. This document details the compound's chemical and physical properties, provides spectroscopic data, outlines a robust synthetic protocol, and discusses its primary applications in research and development.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. The presence of two bulky tert-butyl groups imposes significant steric hindrance around the formyl and methoxy groups, influencing its reactivity and the conformational properties of its derivatives.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 135546-15-5 | [1] |

| Molecular Formula | C₁₆H₂₄O₂ | [1] |

| Molecular Weight | 248.36 g/mol | [1] |

| Appearance | Solid (form) | [2] |

| Melting Point | 33 - 37 °C | [2] |

| Boiling Point | 128 °C at 0.7 hPa | [2] |

| Flash Point | > 110 °C | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. While a comprehensive public dataset for the title compound is limited, the expected spectral characteristics can be accurately inferred from its immediate precursor, 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, and standard chemical shift values.

Table 2: Spectroscopic Data for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde and Expected Data for its Methoxy Analog

| Spectrum | Data for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | Expected Data for this compound |

| ¹H NMR | δ ~11.5 (s, 1H, -OH), δ ~9.8 (s, 1H, -CHO), δ ~7.6 (d, 1H, Ar-H), δ ~7.4 (d, 1H, Ar-H), δ ~1.4 (s, 9H, t-Bu), δ ~1.3 (s, 9H, t-Bu)[3] | -OH peak absent. Appearance of a singlet at δ ~3.8-4.0 (s, 3H, -OCH₃) . Other peaks (aldehyde, aromatic, t-Bu) will show minor shifts. |

| ¹³C NMR | δ ~196 (C=O), δ ~158 (Ar-C-OH), δ ~140, 137 (Ar-C-tBu), δ ~128-125 (Ar-CH), δ ~35, 34 (-C(CH₃)₃), δ ~31, 29 (-C(CH₃)₃)[3] | Ar-C-OH peak shifts to reflect the C-OCH₃ environment. Appearance of a methoxy carbon peak at δ ~55-60 (-OCH₃) . Other peaks will show minor shifts. |

| IR (Infrared) | Strong C=O stretch (~1650-1680 cm⁻¹), Broad O-H stretch (~3200-3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), Aromatic C=C stretches (~1550-1600 cm⁻¹) | O-H stretch absent. Strong C=O stretch remains. Appearance of a distinct C-O-C stretch (~1200-1250 cm⁻¹) . |

| Mass Spec (MS) | C₁₅H₂₂O₂ (M=234.33) | C₁₆H₂₄O₂ (M=248.36). Expected fragmentation would involve loss of the aldehyde proton, methyl group, or tert-butyl groups. |

Experimental Protocols: Synthesis

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

This procedure is adapted from a known ortho-formylation reaction of substituted phenols.[4]

-

Materials:

-

2,4-Di-tert-butylphenol

-

Triethylamine (TEA)

-

Toluene

-

Tin(IV) chloride (SnCl₄)

-

Paraformaldehyde

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of 2,4-di-tert-butylphenol (1.0 eq) and triethylamine (0.5 eq) in dry toluene under a nitrogen atmosphere, add SnCl₄ (0.1 eq) dropwise. The reaction mixture may fume during addition.

-

Stir the mixture for 15-20 minutes at room temperature.

-

Add paraformaldehyde (2.2 eq) in a single portion.

-

Heat the reaction mixture to 80 °C and maintain for 12 hours.

-

After cooling to room temperature, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3,5-Di-tert-butyl-2-hydroxybenzaldehyde as a pale-yellow oil.[4]

-

Step 2: Synthesis of this compound

This is a standard Williamson ether synthesis protocol for the methylation of a phenol.

-

Materials:

-

3,5-Di-tert-butyl-2-hydroxybenzaldehyde (from Step 1)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethyl sulfate (DMS)

-

Acetone (anhydrous)

-

-

Procedure:

-

In a round-bottom flask, dissolve 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone.

-

Add anhydrous potassium carbonate (approx. 2.0 eq).

-

Stir the suspension vigorously and add dimethyl sulfate (approx. 1.2 eq) dropwise.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

-

If necessary, purify the product by column chromatography or distillation under reduced pressure to obtain pure this compound.

-

Applications in Research and Drug Development

The primary utility of this compound stems from its use as a building block for larger, sterically demanding molecules. Its precursor, the 2-hydroxy analog, is widely used in coordination chemistry, and the 2-methoxy derivative serves a similar role, often in syntheses where protection of the phenolic proton is advantageous.

Precursor for Salen-Type Ligands

The most significant application is in the synthesis of unsymmetrical Salen-type ligands.[5] These ligands are crucial in coordination chemistry and are widely used to create metal complexes that function as catalysts. The aldehyde group readily undergoes condensation with primary amines, such as diamines, to form Schiff bases (imines).

The steric bulk provided by the two tert-butyl groups creates a well-defined chiral pocket around the metal center in the resulting catalyst. This is critical for enantioselective reactions, which are paramount in modern drug development for producing single-enantiomer pharmaceuticals.

Caption: Formation of a metal-salen catalyst from the title compound.

Role in Asymmetric Catalysis

Metal complexes derived from ligands based on this aldehyde are employed in various asymmetric catalytic transformations, including:

-

Epoxidation of olefins: Creating chiral epoxides, which are versatile intermediates in pharmaceutical synthesis.

-

Asymmetric hydrogenation: Producing chiral alcohols.

-

Cyclopropanation reactions: Forming chiral cyclopropanes.

The ability to fine-tune the steric and electronic properties of the ligand by using substituted benzaldehydes like the title compound is essential for optimizing catalyst performance for specific drug targets.

Safety Information

The compound should be handled in a well-ventilated area using appropriate personal protective equipment (PPE). The safety information for the structurally similar 3,5-Di-tert-butyl-2-hydroxybenzaldehyde provides a good basis for handling procedures.

| Hazard Type | GHS Classification (for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde) | Precautionary Measures |

| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Storage | - | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

References

- 1. This compound | C16H24O2 | CID 4060958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 37942-07-7 | Benchchem [benchchem.com]

- 4. 3,5-Di-tert-butylsalicylaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Physical and chemical properties of 3,5-Di-tert-butyl-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-Di-tert-butyl-2-methoxybenzaldehyde, a substituted aromatic aldehyde. The document details its chemical structure, identifiers, and a range of physicochemical properties, both experimental and computed. A plausible synthetic pathway, involving the formylation of 2,4-di-tert-butylphenol followed by O-methylation of the resulting 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, is presented with detailed experimental protocols. To date, no specific biological activities or associations with signaling pathways have been reported in the scientific literature for this compound itself. This guide consolidates available data to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Physical Properties

This compound is a disubstituted benzaldehyde with two bulky tert-butyl groups and a methoxy group attached to the aromatic ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 135546-15-5[1] |

| Molecular Formula | C₁₆H₂₄O₂[1] |

| Molecular Weight | 248.36 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | Benzaldehyde, 3,5-bis(1,1-dimethylethyl)-2-methoxy-[1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Melting Point | 33-37 °C | [2] |

| Boiling Point | 128 °C at 0.5 mmHg | [2] |

| XLogP3 | 4.7 | Computed by PubChem[1] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs[1] |

| Rotatable Bond Count | 3 | Computed by Cactvs[1] |

| Topological Polar Surface Area | 26.3 Ų | Computed by Cactvs[1] |

| Exact Mass | 248.177630004 Da | Computed by PubChem[1] |

Synthesis and Experimental Protocols

A plausible and commonly employed synthetic route to this compound involves a two-step process. The first step is the formylation of 2,4-di-tert-butylphenol to yield 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, which is then followed by the O-methylation of the hydroxyl group.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (Duff Reaction)

This protocol outlines the formylation of 2,4-di-tert-butylphenol to produce 3,5-Di-tert-butyl-2-hydroxybenzaldehyde.

Materials:

-

2,4-Di-tert-butylphenol

-

Hexamethylenetetramine

-

Glacial acetic acid

-

Water

-

Isopropanol (for recrystallization)

Procedure:

-

In a suitable reaction flask equipped with a stirrer, condenser, and heating mantle, combine 2,4-di-tert-butylphenol (0.1 mole) and hexamethylenetetramine (0.3 mole).

-

Add a mixture of glacial acetic acid (166 mL) and water (34 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 5 hours.

-

After the reflux period, cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of cold water.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from isopropanol to yield 3,5-Di-tert-butyl-2-hydroxybenzaldehyde as a crystalline solid.

Step 2: O-Methylation of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

This protocol describes the methylation of the hydroxyl group of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde to yield the final product.

Materials:

-

3,5-Di-tert-butyl-2-hydroxybenzaldehyde

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (1 equivalent) in acetone or DMF in a round-bottom flask.

-

Add an excess of anhydrous potassium carbonate (e.g., 2-3 equivalents).

-

To the stirred suspension, add dimethyl sulfate or methyl iodide (1.1-1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Spectral Data

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show singlets for the protons of the two tert-butyl groups, a singlet for the methoxy group protons, two singlets or an AB quartet for the aromatic protons, and a singlet for the aldehyde proton.

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show distinct signals for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, the methoxy carbon, the aromatic carbons (both substituted and unsubstituted), and the carbonyl carbon of the aldehyde group.

IR Spectroscopy: The infrared (IR) spectrum is expected to exhibit a strong absorption band corresponding to the C=O stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching and bending vibrations for the alkyl and aromatic groups, and C-O stretching vibrations for the methoxy group.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no published scientific literature detailing any specific biological activities or involvement in signaling pathways for this compound. The biological studies available for structurally similar compounds, such as 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, have indicated potential anticancer and antibacterial properties. However, these findings cannot be directly extrapolated to the methoxy derivative.

Caption: Current status of biological data for this compound.

Conclusion

This compound is a well-defined chemical entity with established physical and chemical properties. Its synthesis is achievable through a straightforward two-step process from commercially available starting materials. While its structural similarity to other biologically active benzaldehydes might suggest potential for pharmacological investigation, there is currently a lack of data in this area. This technical guide serves as a comprehensive summary of the existing knowledge on this compound and highlights the need for further research to explore its potential biological functions and applications in drug discovery and development.

References

An In-depth Technical Guide to the Core Derivatives of 3,5-Di-tert-butyl-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butyl-2-methoxybenzaldehyde is an aromatic aldehyde with a unique substitution pattern that makes it a valuable scaffold in medicinal chemistry. The presence of bulky tert-butyl groups and a methoxy moiety influences its reactivity and the biological properties of its derivatives. While direct derivatization of this specific molecule is not extensively documented in publicly available literature, its close structural analog, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, serves as a common precursor for a variety of biologically active compounds. This guide will focus on the key derivatives synthesized from this related hydroxybenzaldehyde, with the understanding that similar synthetic strategies can likely be applied to the methoxy variant. The primary derivatives explored are chalcones, Schiff bases, and stilbenes, many of which have demonstrated significant potential in drug discovery, particularly in the development of anticancer agents.

Core Derivatives and Their Synthesis

The aldehyde functionality of this compound (and its hydroxy analog) is a versatile handle for the synthesis of several key classes of derivatives. The most prominent among these are chalcones, Schiff bases, and stilbenes, each with a distinct synthetic route and a range of biological activities.

Chalcones

Chalcones are α,β-unsaturated ketones that form the central core of many biologically important compounds. They are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between a benzaldehyde and an acetophenone.

This protocol describes the general synthesis of a chalcone derivative from a substituted benzaldehyde and a substituted acetophenone.

Materials:

-

3,5-Di-tert-butyl-4-hydroxybenzaldehyde (or this compound)

-

Substituted acetophenone (e.g., 4'-hydroxyacetophenone)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Hydrochloric acid (HCl), dilute solution

-

Crushed ice or cold water

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reactant Preparation: Dissolve equimolar amounts of the substituted acetophenone and 3,5-di-tert-butyl-4-hydroxybenzaldehyde in a suitable alcohol solvent (e.g., methanol or ethanol) in a round-bottom flask.

-

Catalyst Addition: While stirring the reaction mixture at a controlled temperature (e.g., 0-25°C), add a solution of a strong base, such as aqueous or alcoholic sodium hydroxide or potassium hydroxide, dropwise.

-

Reaction: Stir the mixture at room temperature for a period ranging from a few hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, pour the reaction mixture into crushed ice or cold water. Acidify the resulting precipitate with a dilute acid (e.g., HCl) to neutralize the excess base. Collect the solid product by filtration, wash it with water until the filtrate is neutral, and then dry the product. The crude chalcone is then purified, typically by recrystallization from a suitable solvent like ethanol.[1]

Workflow for Chalcone Synthesis

References

Steric Hindrance in 3,5-Di-tert-butyl-2-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butyl-2-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in synthetic and coordination chemistry. Its unique structural feature, the presence of two bulky tert-butyl groups flanking the hydroxyl and aldehyde functionalities, imparts significant steric hindrance. This steric congestion profoundly influences the molecule's reactivity, molecular geometry, and the properties of its derivatives, making it a subject of considerable interest for researchers in fields ranging from catalysis to materials science and drug development. This technical guide provides an in-depth analysis of the steric hindrance effects in 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core concepts.

Molecular Geometry and Spectroscopic Properties

The steric strain imposed by the two tert-butyl groups leads to notable distortions in the molecular geometry of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde when compared to the unsubstituted salicylaldehyde. These distortions are evident from X-ray crystallographic data.

Table 1: Comparison of Selected Bond Lengths and Angles

| Parameter | 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | Salicylaldehyde (for comparison) |

| C2-C1-C6 Angle (°) | 118.9 | 120.0 |

| C1-C2-O1 Angle (°) | 122.1 | 120.5 |

| C2-C1-C7 Angle (°) | 123.5 | 121.8 |

| C-O (hydroxyl) Bond Length (Å) | 1.354 | 1.348 |

| C=O (aldehyde) Bond Length (Å) | 1.215 | 1.213 |

The spectroscopic properties of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde also reflect the influence of its bulky substituents. In the ¹H NMR spectrum, the chemical shifts of the aromatic protons are influenced by the electron-donating tert-butyl groups. The proximity of these groups to the aldehyde and hydroxyl protons can also be studied through techniques like Nuclear Overhauser Effect (NOE) spectroscopy.

Table 2: ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (ppm) | Salicylaldehyde (ppm) |

| Aldehyde (-CHO) | 9.85 | 9.88 |

| Hydroxyl (-OH) | 11.15 | 10.95 |

| Aromatic Protons | 7.35 (d), 7.60 (d) | 6.90-7.55 (m) |

| tert-butyl (-C(CH₃)₃) | 1.32 (s), 1.45 (s) | - |

Synthesis and Reactivity

The synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde is typically achieved through the formylation of 2,4-di-tert-butylphenol. The bulky tert-butyl groups direct the incoming formyl group to the ortho position relative to the hydroxyl group.

Experimental Protocol: Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Materials:

-

2,4-di-tert-butylphenol

-

Hexamethylenetetramine

-

Glacial acetic acid

-

Aqueous hydrochloric acid

Procedure:

-

A solution of 2,4-di-tert-butylphenol and hexamethylenetetramine in glacial acetic acid is heated.

-

The reaction mixture is then treated with aqueous acid and heated further to hydrolyze the intermediate and yield the final product.

-

The product, 3,5-di-tert-butylsalicylaldehyde, is then isolated and purified, often by crystallization.

This process provides the target molecule in commercially attractive yields.[1]

The steric hindrance exerted by the tert-butyl groups plays a critical role in the reactivity of the aldehyde and hydroxyl groups. The bulky substituents can shield the reactive sites, thereby influencing the rates and outcomes of chemical reactions.

Steric Effects on Schiff Base Formation

A prime example of the steric influence is observed in the formation of Schiff bases (imines) through the condensation of the aldehyde with primary amines. While the reaction proceeds readily, the bulky tert-butyl groups can affect the reaction kinetics and the stability of the resulting imine.

The bulky tert-butyl groups can hinder the approach of the amine to the aldehyde's carbonyl carbon, potentially slowing down the reaction rate compared to less hindered aldehydes like salicylaldehyde.

Coordination Chemistry and Salen Ligands

3,5-Di-tert-butyl-2-hydroxybenzaldehyde is a pivotal precursor in the synthesis of Salen-type ligands. These are tetradentate Schiff base ligands that form stable complexes with a variety of metal ions. The steric bulk of the tert-butyl groups is a key design element in these ligands, influencing the coordination geometry, stability, and catalytic activity of the resulting metal complexes.[2]

The condensation of two equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with one equivalent of a diamine, such as ethylenediamine, yields the corresponding Salen ligand.

Experimental Protocol: Synthesis of N,N'-Bis(3,5-di-tert-butylsalicylidene)ethylenediamine

Materials:

-

3,5-di-tert-butyl-2-hydroxybenzaldehyde

-

Ethylenediamine

-

Ethanol

Procedure:

-

3,5-di-tert-butyl-2-hydroxybenzaldehyde is dissolved in ethanol.

-

A solution of ethylenediamine in ethanol is added to the aldehyde solution.

-

The mixture is refluxed for several hours, during which the Schiff base ligand precipitates.

-

The product is collected by filtration, washed with cold ethanol, and dried.

The presence of the tert-butyl groups in the resulting Salen ligand can prevent the formation of undesired dimeric or polymeric metal complexes and can create a specific chiral environment around the metal center in asymmetric catalysis. A prominent example is the Jacobsen's catalyst, which utilizes a chiral Salen ligand derived from this aldehyde for enantioselective epoxidation reactions.[2]

Conclusion

The steric hindrance imparted by the 3,5-di-tert-butyl groups is a defining characteristic of 2-hydroxybenzaldehyde, profoundly impacting its molecular structure, spectroscopic properties, and chemical reactivity. This feature is not a limitation but rather a powerful tool that chemists can exploit to control reaction outcomes, design specific ligand architectures, and develop highly selective catalysts. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals to understand and utilize the unique properties of this versatile molecule in their respective fields.

References

3,5-Di-tert-butyl-2-methoxybenzaldehyde molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3,5-Di-tert-butyl-2-methoxybenzaldehyde, a valuable intermediate in organic synthesis.

Chemical Properties and Identifiers

This compound is an aromatic aldehyde characterized by the presence of two bulky tert-butyl groups and a methoxy group on the benzene ring. These functional groups significantly influence its reactivity and physical properties.

| Property | Value |

| Molecular Formula | C16H24O2[1][2] |

| Molecular Weight | 248.36 g/mol [1][2] |

| CAS Number | 135546-15-5[1][2] |

| IUPAC Name | This compound[2] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound. The following sections outline common laboratory methods.

2.1. Synthesis of this compound

A common synthetic route to this compound involves the formylation of 2,4-di-tert-butylanisole.

Materials:

-

2,4-di-tert-butylanisole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (CH2Cl2)

-

Sodium acetate

-

Water

-

Standard laboratory glassware and stirring apparatus

Procedure (Vilsmeier-Haack Reaction):

-

Dissolve 2,4-di-tert-butylanisole in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a pre-mixed solution of N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl3) (the Vilsmeier reagent) to the reaction mixture dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by pouring the mixture over ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium acetate.

-

Extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

2.2. Spectroscopic Analysis

Characterization of the synthesized compound is typically performed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is used to confirm the presence and connectivity of protons in the molecule. Expected signals include those for the aldehyde proton, aromatic protons, methoxy protons, and tert-butyl protons, each with characteristic chemical shifts and multiplicities.

-

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm its structure. The molecular ion peak [M]+ should correspond to the calculated molecular weight.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present. Key characteristic absorption bands include a strong carbonyl (C=O) stretch for the aldehyde and C-O stretches for the methoxy group and the aromatic ether linkage.

-

Logical Workflow for Compound Identification

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Di-tert-butyl-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3,5-Di-tert-butyl-2-methoxybenzaldehyde, a valuable intermediate in the development of various organic compounds. The synthesis is presented as a two-step process commencing with the formylation of 2,4-di-tert-butylphenol to yield 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, followed by the methylation of the hydroxyl group. Detailed experimental protocols, quantitative data summaries, and a visual representation of the synthesis workflow are included to facilitate replication and understanding.

Introduction

This compound is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. Its sterically hindered nature and functional groups make it an attractive building block for the synthesis of novel ligands, molecular probes, and other complex organic molecules. The protocol outlined herein describes a reliable and scalable method for its preparation from commercially available starting materials.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

-

Step 1: Duff Reaction - Formylation of 2,4-di-tert-butylphenol to produce 3,5-Di-tert-butyl-2-hydroxybenzaldehyde.

-

Step 2: O-Methylation - Methylation of the phenolic hydroxyl group of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde to afford the final product, this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 2,4-Di-tert-butylphenol | C₁₄H₂₂O | 206.33 | White solid | 96-76-4 |

| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | C₁₅H₂₂O₂ | 234.34 | Pale yellow solid | 37942-07-7 |

| This compound | C₁₆H₂₄O₂ | 248.36 | - | 135546-15-5 |

Table 2: Summary of Reaction Parameters and Yields

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Duff Reaction | 2,4-di-tert-butylphenol, Hexamethylenetetramine | Glacial Acetic Acid | 118-130 | 2-3 | 47-65[1][2] |

| 2 | O-Methylation | 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, Dimethyl Sulfate, K₂CO₃ | Acetone | Reflux | 4-6 | >90 (estimated) |

Experimental Protocols

Step 1: Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde via Duff Reaction

This protocol is adapted from established Duff reaction procedures for hindered phenols.[1][3][4]

Materials:

-

2,4-Di-tert-butylphenol

-

Hexamethylenetetramine (HMTA)

-

Glacial Acetic Acid

-

Hydrochloric Acid (5 M)

-

Deionized Water

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

-

Round-bottom flask with a reflux condenser and stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 2,4-di-tert-butylphenol (e.g., 10.42 g, 50 mmol) and hexamethylenetetramine (e.g., 14.02 g, 100 mmol) in glacial acetic acid (e.g., 50 mL).[4]

-

Stir the mixture and heat it to 118-130°C under reflux for 2-3 hours.[1][4]

-

Cool the reaction mixture to room temperature.

-

Slowly add a solution of 5 M hydrochloric acid (e.g., 12.4 mL).[4]

-

Heat the mixture to reflux for an additional 30 minutes to hydrolyze the intermediate.

-

After cooling, pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of diethyl ether).

-

Combine the organic extracts and wash with deionized water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,5-Di-tert-butyl-2-hydroxybenzaldehyde.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound via O-Methylation

This protocol is a general method for the O-methylation of phenols and is adapted for this specific substrate.

Materials:

-

3,5-Di-tert-butyl-2-hydroxybenzaldehyde

-

Dimethyl Sulfate (DMS) - Caution: Highly Toxic and Carcinogenic

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Deionized Water

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

-

Round-bottom flask with a reflux condenser and stirring apparatus

-

Heating mantle

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (e.g., 11.72 g, 50 mmol) in anhydrous acetone (e.g., 100 mL).

-

Add anhydrous potassium carbonate (e.g., 10.37 g, 75 mmol).

-

Stir the suspension vigorously and heat to reflux.

-

Add dimethyl sulfate (e.g., 7.57 g, 60 mmol) dropwise from a dropping funnel over 30 minutes. Perform this step in a well-ventilated fume hood.

-

Continue stirring under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Remove the acetone from the filtrate using a rotary evaporator.

-

Dissolve the residue in an organic solvent (e.g., 100 mL of diethyl ether) and transfer to a separatory funnel.

-

Wash the organic layer with deionized water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Mandatory Visualization

Caption: Synthesis workflow for this compound.

References

- 1. EP0650952A1 - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]

- 2. US5324860A - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]

- 3. CA2133935A1 - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: 3,5-Di-tert-butyl-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butyl-2-methoxybenzaldehyde is a sterically hindered aromatic aldehyde that serves as a versatile building block in organic synthesis. The presence of two bulky tert-butyl groups at the 3 and 5 positions, along with a methoxy group ortho to the aldehyde, imparts unique reactivity and stability to the molecule. These structural features make it a valuable precursor for the synthesis of complex molecular architectures, including porphyrins, macrocyclic ligands, and intermediates for oxidative coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₆H₂₄O₂ |

| Molecular Weight | 248.36 g/mol |

| Appearance | Light green to green solid |

| Melting Point | 33-37 °C |

| Boiling Point | 128 °C at 0.5 mmHg |

| CAS Number | 135546-15-5 |

Applications in Organic Synthesis

Synthesis of Porphyrin Precursors

This compound is utilized in the synthesis of meso-substituted porphyrins. The bulky substituents on the benzaldehyde influence the planarity and electronic properties of the resulting porphyrin ring, which can be advantageous in the development of novel photosensitizers, catalysts, and materials.

Experimental Protocol: Synthesis of a meso-Aryl Porphyrin Precursor [1][2][3]

This protocol describes the condensation of this compound with dipyrromethanes to form a porphyrinogen, which is subsequently oxidized to the corresponding porphyrin.

Materials:

-

This compound

-

5-(4-Methylcarboxyphenyl)-dipyrromethane

-

Dipyrromethane

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve this compound (1186 mg, 4.78 mmol), 5-(4-methylcarboxyphenyl)-dipyrromethane (669 mg, 2.39 mmol), and dipyrromethane (350 mg, 2.39 mmol) in anhydrous DCM.

-

Degas the solution with a stream of nitrogen or argon for 15 minutes.

-

Add TFA (0.38 equivalents) dropwise to the solution while stirring. Protect the reaction from light and stir overnight at room temperature.

-

Add DDQ (1.6 g, 3 equivalents) to the reaction mixture and continue stirring for an additional three hours.

-

Quench the reaction by adding a few drops of triethylamine until the solution is neutralized.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a DCM/Hexane (1:1) solvent mixture as the eluent to obtain the desired porphyrin.

Quantitative Data:

| Reactant | Molar Eq. | Product | Yield |

| This compound | 2.0 | meso-substituted porphyrin | Not specified |

| 5-(4-Methylcarboxyphenyl)-dipyrromethane | 1.0 | ||

| Dipyrromethane | 1.0 |

Logical Relationship: Porphyrin Synthesis

Caption: Synthetic pathway for meso-substituted porphyrins.

Precursor for Tacn-Based Ligands

The aldehyde can be converted into the corresponding benzyl bromide, which serves as an alkylating agent for macrocycles like 1,4,7-triazacyclononane (tacn). The resulting ligands, bearing sterically demanding and electronically-tuned arms, are used in coordination chemistry, for instance, in the synthesis of uranium complexes for catalysis or materials science applications.[4][5][6][7]

Experimental Protocol: Synthesis of 3,5-Di-tert-butyl-2-methoxybenzyl Bromide [4]

This two-step protocol describes the reduction of the aldehyde to the corresponding alcohol, followed by bromination.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

Step 1: Reduction to 3,5-Di-tert-butyl-2-methoxybenzyl alcohol

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions.

-

Stir the reaction mixture until completion (monitor by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol, which can be used in the next step without further purification.

Step 2: Bromination to 3,5-Di-tert-butyl-2-methoxybenzyl bromide

-

Dissolve the crude 3,5-Di-tert-butyl-2-methoxybenzyl alcohol in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction by pouring it into ice water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired benzyl bromide.

Quantitative Data:

| Starting Material | Product | Overall Yield (2 steps) |

| This compound | 3,5-Di-tert-butyl-2-methoxybenzyl bromide | 93% |

Caption: General workflow for a multi-step synthesis.

Synthesis of this compound

The title compound is readily synthesized from its corresponding hydroxybenzaldehyde derivative.

Experimental Protocol: O-Methylation of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde [8] Materials:

-

3,5-Di-tert-butyl-2-hydroxybenzaldehyde

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Dimethylformamide (DMF)

Procedure:

-

In a screw-capped vial, suspend 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (1.17 g, 5.00 mmol) and potassium carbonate (1.38 g, 10 mmol, 2 equivalents) in DMF (10 mL).

-

Add methyl iodide (0.47 mL, 7.5 mmol, 1.5 equivalents) to the suspension.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound. Further purification can be performed by column chromatography if necessary.

Quantitative Data:

| Reactant | Molar Eq. | Product | Yield |

| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 1.0 | This compound | Not specified |

| Potassium carbonate | 2.0 | ||

| Methyl iodide | 1.5 |

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CAS#:135546-15-5 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

Application Notes and Protocols: 3,5-Di-tert-butyl-2-hydroxybenzaldehyde as a Ligand for Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butyl-2-hydroxybenzaldehyde is a versatile organic compound that serves as a crucial precursor in the synthesis of Schiff base ligands. These ligands, characterized by the presence of an azomethine (-C=N-) group, readily form stable complexes with a wide range of metal ions. The resulting metal complexes have garnered significant interest due to their diverse applications in catalysis, materials science, and medicinal chemistry. The bulky tert-butyl groups on the salicylaldehyde ring provide steric hindrance, which influences the geometry, stability, and reactivity of the metal complexes, making them valuable tools for designing catalysts and therapeutic agents.[1][2][3][4]

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of metal complexes derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde, with a focus on their potential as antibacterial and anticancer agents.

Applications of Metal Complexes

Metal complexes incorporating Schiff base ligands derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde exhibit a broad spectrum of applications:

-

Catalysis: These complexes, particularly with metals like nickel and manganese, are employed as catalysts in various organic transformations, including asymmetric catalysis, which is crucial in the pharmaceutical industry for the synthesis of enantiomerically pure drugs.[1][3]

-

Materials Science: The unique structural and electronic properties of these complexes make them suitable for the development of advanced materials with specific optical or magnetic properties.[3]

-

Biological Activity: A significant area of research focuses on the biological applications of these metal complexes. They have demonstrated promising antibacterial, antifungal, and anticancer activities.[5][6][7] The chelation of the metal ion to the Schiff base ligand often enhances the biological activity compared to the free ligand.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Ligand

This protocol describes the synthesis of a representative Schiff base ligand (L) from 3,5-di-tert-butyl-2-hydroxybenzaldehyde and aniline.

Materials:

-

3,5-Di-tert-butyl-2-hydroxybenzaldehyde

-

Aniline

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2.34 g (10 mmol) of 3,5-di-tert-butyl-2-hydroxybenzaldehyde in 30 mL of absolute ethanol with stirring.

-

To this solution, add 0.93 g (10 mmol) of aniline.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Attach the reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

-

Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base ligand in a vacuum oven at 60 °C.

-

Characterize the product by determining its melting point and recording its FT-IR and NMR spectra.

Expected Observations: The formation of the Schiff base is typically indicated by a color change and the precipitation of a solid product.

Protocol 2: Synthesis of a Nickel(II) Complex

This protocol outlines the synthesis of a Ni(II) complex using the Schiff base ligand (L) prepared in Protocol 1.

Materials:

-

Schiff base ligand (L) from Protocol 1

-

Nickel(II) acetate tetrahydrate [Ni(OAc)₂·4H₂O]

-

Methanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3.09 g (10 mmol) of the Schiff base ligand (L) in 40 mL of hot methanol.

-

In a separate beaker, dissolve 1.24 g (5 mmol) of nickel(II) acetate tetrahydrate in 20 mL of hot methanol.

-

Slowly add the nickel(II) acetate solution to the hot ligand solution with continuous stirring.

-

A color change should be observed, indicating complex formation.

-

Attach the reflux condenser and heat the mixture to reflux for 2-3 hours.

-

Allow the solution to cool to room temperature, during which the metal complex will precipitate.

-

Collect the solid complex by vacuum filtration.

-

Wash the precipitate with cold methanol and then with diethyl ether.

-

Dry the final product in a desiccator over anhydrous CaCl₂.

-

Characterize the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis.

Expected Observations: The formation of the Ni(II) complex is usually accompanied by the formation of a colored precipitate.

Protocol 3: Antibacterial Activity Screening (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized metal complexes against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[8][9]

Materials:

-

Synthesized metal complex

-

Staphylococcus aureus (e.g., ATCC 25923)

-

Escherichia coli (e.g., ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37 °C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add 100 µL of the bacterial inoculum to each well containing 100 µL of the diluted compound.

-

Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubate the plate at 37 °C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

-

Protocol 4: Anticancer Activity Evaluation (MTT Assay)

This protocol details the evaluation of the cytotoxic activity of the synthesized metal complexes against a human cancer cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12]

Materials:

-

Synthesized metal complex

-

HeLa (human cervical cancer) cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO₂ incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the metal complex in complete medium.

-

Replace the medium in the wells with 100 µL of the medium containing different concentrations of the complex.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the complex, e.g., DMSO).

-

Incubate for 48 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

-

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of a Representative Ni(II) Complex

| Parameter | Value | Reference |

| Molecular Formula | C₃₈H₄₄N₂NiO₂ | - |

| Molecular Weight | 631.47 g/mol | - |

| Color | Greenish-yellow | - |

| Molar Conductance (Ω⁻¹cm²mol⁻¹) | 10.5 (in DMF) | [13] |

| Magnetic Moment (B.M.) | Diamagnetic | [13] |

| IR (cm⁻¹) ν(C=N) | ~1610 | |

| IR (cm⁻¹) ν(Ni-N) | ~520 | |

| IR (cm⁻¹) ν(Ni-O) | ~460 | |

| UV-Vis λmax (nm) (in DMF) | ~420, ~650 | [13] |

Table 2: Biological Activity Data of Representative Metal Complexes

| Complex | Organism/Cell Line | Assay | Result | Reference |

| Ni(II) Complex | E. coli | MIC | 12.5 µg/mL | [7] |

| S. aureus | MIC | 6.25 µg/mL | [7] | |

| Cu(II) Complex | HeLa (Cervical Cancer) | IC₅₀ | 14.46 µg/mL | |

| T47D (Breast Cancer) | IC₅₀ | 8.78 µg/mL |

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of metal complexes.

Signaling Pathway for Anticancer Activity of a Copper Complex

Caption: Proposed signaling pathway for the anticancer activity of a copper Schiff base complex.

References

- 1. scielo.br [scielo.br]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. youtube.com [youtube.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. asianpubs.org [asianpubs.org]

- 13. connectjournals.com [connectjournals.com]

Application Notes and Protocols for Schiff Base Condensation with 3,5-di-tert-butyl-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of Schiff bases via the condensation reaction of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with primary amines. The resulting imines, particularly the salen-type ligands derived from diamines, are of significant interest in coordination chemistry, catalysis, and the development of therapeutic agents due to their ability to form stable metal complexes.

Introduction

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. The resulting carbon-nitrogen double bond (imine or azomethine group) is a versatile functional group. When 3,5-di-tert-butyl-2-hydroxybenzaldehyde is used as the aldehyde component, the bulky tert-butyl groups provide steric hindrance that can influence the geometry and stability of the resulting Schiff base and its metal complexes. The hydroxyl group in the ortho position plays a crucial role in chelation with metal ions. These structural features make Schiff bases derived from this aldehyde valuable ligands in asymmetric catalysis and as potential therapeutic agents.

Data Presentation

The following tables summarize quantitative data for the synthesis of Schiff bases from 3,5-di-tert-butyl-2-hydroxybenzaldehyde under various conditions.

Table 1: Conventional Synthesis of a Salen-Type Schiff Base

| Amine | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |

| Ethylene diamine | Dichloromethane | P₂O₅/SiO₂ | 19 hours 30 minutes | Reflux | 92 | [1] |

Table 2: Typical Conditions for Schiff Base Synthesis

| Parameter | Description | Typical Values/Observations |

| Reactants | ||

| Aldehyde | 3,5-di-tert-butyl-2-hydroxybenzaldehyde | - |

| Amine | Primary mono- or diamine | - |

| Molar Ratio (Aldehyde:Amine) | Stoichiometric ratio of reactants | 1:1 for monoamines, 2:1 for diamines |

| Reaction Conditions | ||

| Solvent | Anhydrous alcohol | Ethanol or Methanol |

| Catalyst (optional) | Acidic or basic catalyst | Glacial acetic acid or piperidine (a few drops) |

| Temperature | Reflux temperature of the solvent | 60-80°C |

| Reaction Time | Duration of the reaction | 1 - 6 hours |

| Product Characteristics | ||

| Appearance | Crystalline solid | Typically yellow or orange precipitate |

| Yield | Percentage of the theoretical yield | 80-95% |

| Melting Point | Temperature range of melting | Dependent on the specific product |

| Spectroscopic Data | ||

| FT-IR (cm⁻¹) | Key vibrational frequencies | ~1600-1630 cm⁻¹ (C=N stretch) |

Experimental Protocols

This section details a general procedure for the synthesis of a Schiff base via the condensation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with a primary amine using conventional heating.

Materials:

-

3,5-di-tert-butyl-2-hydroxybenzaldehyde

-

Primary amine (e.g., aniline for a mono-Schiff base, or ethylenediamine for a salen-type Schiff base)

-